Cas no 913296-73-8 (1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine)
![1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine structure](https://ja.kuujia.com/scimg/cas/913296-73-8x500.png)
1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine 化学的及び物理的性質
名前と識別子
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- 1-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
- C13H15BrF3N
- Z1077
- 1-(2-bromo-5-(trifluoromethyl)benzyl)piperidine
- 1-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]piperidine
- 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
-
- MDL: MFCD22628223
- インチ: 1S/C13H15BrF3N/c14-12-5-4-11(13(15,16)17)8-10(12)9-18-6-2-1-3-7-18/h4-5,8H,1-3,6-7,9H2
- InChIKey: KFNWEIPOFYZEMJ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(F)(F)F)C=C1CN1CCCCC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 264
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 3.2
1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB516404-1 g |
1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine; . |
913296-73-8 | 1g |
€457.00 | 2023-04-17 | ||
Advanced ChemBlocks | N27070-1G |
1-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine |
913296-73-8 | 95% | 1G |
$265 | 2023-09-16 | |
Advanced ChemBlocks | N27070-250MG |
1-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine |
913296-73-8 | 95% | 250MG |
$130 | 2023-09-16 | |
abcr | AB516404-250mg |
1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine; . |
913296-73-8 | 250mg |
€220.70 | 2025-02-13 | ||
Ambeed | A747269-1g |
1-(2-Bromo-5-(trifluoromethyl)benzyl)piperidine |
913296-73-8 | 95+% | 1g |
$341.0 | 2024-04-16 | |
A2B Chem LLC | AX16408-5g |
1-(2-Bromo-5-(trifluoromethyl)benzyl)piperidine |
913296-73-8 | 95% | 5g |
$993.00 | 2023-12-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265452-5g |
1-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine |
913296-73-8 | 95+% | 5g |
¥11656.00 | 2024-04-25 | |
abcr | AB516404-500 mg |
1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine; . |
913296-73-8 | 500MG |
€341.00 | 2023-04-17 | ||
Advanced ChemBlocks | N27070-5G |
1-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine |
913296-73-8 | 95% | 5G |
$960 | 2023-09-16 | |
abcr | AB516404-250 mg |
1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine; . |
913296-73-8 | 250MG |
€212.20 | 2023-04-17 |
1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine 関連文献
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidineに関する追加情報
Chemical Profile and Applications of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine (CAS No. 913296-73-8)
The compound 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine (CAS No. 913296-73-8) is a synthetic organic molecule characterized by a piperidine ring system substituted with a brominated aromatic moiety containing a trifluoromethyl group. This structure positions it as a versatile intermediate in pharmaceutical and materials science research. The bromine atom at the para position of the phenyl ring introduces electrophilic reactivity, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it particularly valuable in drug discovery pipelines targeting G protein-coupled receptors (GPCRs) or enzyme inhibition pathways.
Structural analysis reveals that the piperidine core provides a rigid scaffold for functionalization, with the bromo-substituted phenyl group acting as a handle for further derivatization via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. Recent studies in medicinal chemistry have highlighted the importance of such hybrid structures in modulating neuroreceptor activity, particularly in serotoninergic and dopaminergic systems. The combination of the brominated aryl ring and the piperidine nitrogen offers opportunities for hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity.
In terms of synthesis, the compound can be prepared through sequential functionalization strategies starting from readily available piperidine derivatives. A notable approach involves the use of palladium-catalyzed Buchwald–Hartwig amination to couple an aryl bromide with an amino-piperidine precursor, followed by selective introduction of the trifluoromethyl group via electrophilic fluorination methods such as XeF₂-mediated trifluoromethylation. These methodologies align with modern green chemistry principles by minimizing solvent waste and improving atom economy.
Physical properties of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine include high solubility in polar organic solvents like DMSO or acetonitrile, with a calculated logP value indicating moderate hydrophobicity (logP ≈ 4.7). Spectroscopic data confirm its structural integrity: NMR spectra show characteristic signals for the piperidine protons (δ 1.8–3.4 ppm), aromatic protons (δ 7.0–7.6 ppm), and distinct CF₃ coupling patterns (J = 40 Hz). Mass spectrometry reveals a molecular ion peak at m/z 406 [M⁺], consistent with its molecular formula C₁₂H₁₄BrF₃N.
Emerging research on this compound has focused on its potential as a lead scaffold for CNS-active drugs. A 2024 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this structure exhibited nanomolar potency against monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson’s disease progression. The bromo-substituted aryl group was found to play a critical role in stabilizing transition states during enzymatic inhibition through halogen bonding interactions with active site residues.
Another promising application lies in optoelectronic materials development. The trifluoromethyl group’s electron-withdrawing nature combined with the piperidine’s conjugated nitrogen creates unique charge-transfer characteristics suitable for organic light-emitting diodes (OLEDs). Researchers at ETH Zürich reported that analogous compounds displayed enhanced photoluminescence quantum yields when doped into polymer matrices, suggesting potential use as emissive layers in next-generation display technologies.
Computational modeling studies using density functional theory (DFT) have provided insights into the electronic distribution of this molecule. The bromine atom exhibits significant electron density depletion compared to other substituents, while the CF₃ group shows strong electron-withdrawing effects through both inductive and conjugative mechanisms. These properties influence reaction pathways when used as intermediates in multi-step syntheses targeting complex heterocyclic frameworks.
Safety assessments indicate that while this compound requires standard laboratory precautions due to its brominated nature, it does not fall under controlled substance regulations or hazardous chemical classifications under current international standards (e.g., OSHA, REACH). Its stability profile supports storage at ambient temperatures away from moisture and strong oxidizing agents.
In academic research settings, this compound has been employed as a building block for constructing libraries of bioactive molecules via combinatorial chemistry approaches. High-throughput screening campaigns have identified several analogs showing activity against cancer cell lines through modulation of cell cycle checkpoints or induction of apoptosis pathways.
Looking ahead, ongoing investigations aim to explore asymmetric synthesis methods to access enantiomerically pure forms of this molecule, which could enhance biological activity profiles through stereoselective interactions with chiral receptor sites. Advances in flow chemistry are also being explored to improve scalability and cost-efficiency for industrial applications.
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